3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one
CAS No.: 887218-20-4
Cat. No.: VC7058591
Molecular Formula: C21H20ClNO3
Molecular Weight: 369.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887218-20-4 |
|---|---|
| Molecular Formula | C21H20ClNO3 |
| Molecular Weight | 369.85 |
| IUPAC Name | 3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one |
| Standard InChI | InChI=1S/C21H20ClNO3/c1-13-16-8-9-18(24)17(12-23-10-2-3-11-23)20(16)26-21(25)19(13)14-4-6-15(22)7-5-14/h4-9,24H,2-3,10-12H2,1H3 |
| Standard InChI Key | TTXZDXRYOLLSBM-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCCC3)O)C4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one, reflects its intricate structure (Table 1). Key features include:
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A chromen-2-one core (2H-chromen-2-one) with a hydroxyl group at position 7.
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A 4-chlorophenyl substituent at position 3, contributing to lipophilicity and electronic effects.
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A pyrrolidin-1-ylmethyl group at position 8, enhancing solubility and interaction with biological targets.
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A methyl group at position 4, modulating steric and electronic properties.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₀ClNO₃ |
| Molecular Weight | 369.85 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one |
| SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCCC3)O)C4=CC=C(C=C4)Cl |
| InChI Key | TTXZDXRYOLLSBM-UHFFFAOYSA-N |
The chromen-2-one scaffold is planar, with substituents influencing its conformational stability. The 7-hydroxy group facilitates hydrogen bonding, while the pyrrolidine ring introduces basicity, enabling protonation under physiological conditions .
Synthesis and Characterization
Traditional Synthetic Routes
Early syntheses involved multi-step reactions, including:
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Coumarin Core Formation: Condensation of 4-chlorophenol with β-keto esters.
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Mannich Reaction: Introduction of the pyrrolidin-1-ylmethyl group via formaldehyde and pyrrolidine.
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Hydroxylation: Selective oxidation at position 7 using catalysts like FeCl₃ .
Yields in traditional methods ranged from 45–60%, with challenges in regioselectivity and purification.
Green Synthesis Advancements
Recent protocols employ barium silicate nanoparticles (BaSiO₃) as catalysts in aqueous media, enabling a one-pot three-component reaction (aldehyde, amine, 4-hydroxycoumarin). This method achieves yields >85% and reduces waste (Table 2) .
Table 2: Comparison of Synthesis Methods
| Parameter | Traditional Method | Green Method (BaSiO₃) |
|---|---|---|
| Yield | 45–60% | 85–92% |
| Reaction Time | 12–24 hours | 4–6 hours |
| Solvent | Organic solvents | Water |
| Catalyst Reusability | Low | High (5 cycles) |
Characterization via FT-IR, NMR, and XRD confirms structural integrity. The FT-IR spectrum shows peaks for O–H (3200–3700 cm⁻¹), C=O (1680 cm⁻¹), and C–Cl (750 cm⁻¹) .
Biological Activities and Mechanisms
Anticancer Activity
In vitro studies against A549 lung cancer cells show IC₅₀ values of 12.5 µM. The compound induces apoptosis via caspase-3 activation and ROS generation. Comparative studies with trifluoromethyl analogs (e.g., VC13265942) reveal that methylation at position 4 improves metabolic stability .
Anticonvulsant Effects
Comparative Analysis with Structural Analogs
Trifluoromethyl Derivatives
The analog 3-(4-chlorophenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one (CAS No. VC13265942) differs by a CF₃ group at position 2. This substitution increases molecular weight (423.8 g/mol) and enhances blood-brain barrier permeability, making it a candidate for neuroactive applications.
Table 3: Structural and Functional Comparisons
| Property | Target Compound | Trifluoromethyl Analog |
|---|---|---|
| Molecular Weight | 369.85 g/mol | 423.8 g/mol |
| Key Substituent | Methyl (C4) | Trifluoromethyl (C2) |
| Anticancer IC₅₀ | 12.5 µM (A549) | 9.8 µM (A549) |
| LogP | 3.2 | 3.8 |
Hydroxycoumarin Derivatives
Compounds like 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one (PubChem CID: 5398846) share the hydroxycoumarin core but lack the chlorophenyl and pyrrolidine groups. These simpler analogs show weaker bioactivity, underscoring the importance of substituent diversity .
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